1-(Phenylsulfonyl)-1H-pyrazole

Antiviral YFV RSV

1-(Phenylsulfonyl)-1H-pyrazole (CAS 108128-27-4) is a privileged medicinal chemistry scaffold validated for antiviral, anticancer, and anti-infective programs: • Anti-RSV & anti-YFV potency exceeding ribavirin; phenylsulfonyl modification ablates activity, confirming its non-fungible role. • A549 lung cancer IC50 = 1.90 µM with 22-fold selectivity over non-cancerous 293T cells. • MDR S. aureus ATCC 43300 MIC = 2 μg/ml. Procurement of this exact intermediate is essential-generic N1-substituted pyrazoles cannot replicate this SAR.

Molecular Formula C9H8N2O2S
Molecular Weight 208.24 g/mol
CAS No. 108128-27-4
Cat. No. B019452
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(Phenylsulfonyl)-1H-pyrazole
CAS108128-27-4
Molecular FormulaC9H8N2O2S
Molecular Weight208.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)S(=O)(=O)N2C=CC=N2
InChIInChI=1S/C9H8N2O2S/c12-14(13,11-8-4-7-10-11)9-5-2-1-3-6-9/h1-8H
InChIKeyATJIFKKDVQVXKP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1-(Phenylsulfonyl)-1H-pyrazole: Antiviral and Anticancer Lead Scaffold


1-(Phenylsulfonyl)-1H-pyrazole (CAS 108128-27-4) is a heterocyclic core scaffold featuring a pyrazole ring substituted with an electron-withdrawing phenylsulfonyl group at the N1 position. This structural motif serves as a privileged building block in medicinal chemistry, offering a versatile platform for generating derivatives with potent biological activities. Its utility is not in its standalone properties but in its capacity as a foundational synthon for constructing complex molecules with demonstrated antiviral activity against clinically significant RNA viruses (e.g., Yellow Fever Virus (YFV), Respiratory Syncytial Virus (RSV)) and anticancer activity across multiple human carcinoma cell lines [1]. The phenylsulfonyl moiety is critical for modulating molecular properties, as demonstrated by the stark loss of anti-RSV activity upon its modification, underscoring its non-interchangeable role [2].

Synthetic entry Core scaffold for N1-phenylsulfonyl pyrazole derivatization
Research models Supports antiviral, anticancer, antimicrobial lead generation studies
Structural requirement Phenylsulfonyl group critical for observed endpoint activity

1-(Phenylsulfonyl)-1H-pyrazole: Critical Role of the N1-Sulfonyl Group


Generic substitution of 1-(phenylsulfonyl)-1H-pyrazole or its derivatives with other in-class N1-substituted pyrazoles (e.g., N1-methyl or N1-phenyl analogs) is scientifically invalid due to the non-fungible role of the phenylsulfonyl group. A systematic Structure-Activity Relationship (SAR) study demonstrated that modifying the phenylsulfonyl moiety can catastrophically ablate specific activities; the introduction of a single p-methoxy substituent on the phenyl ring completely abolished anti-RSV activity and severely curtailed anti-YFV potency [1]. This is not a matter of potency shift but a binary on/off switch for biological function, indicating that the phenylsulfonyl group engages in specific, critical binding interactions that simple alkyl or aryl N1-substituents cannot replicate. Furthermore, contrary to logical expectation, studies in related sulfone series show that compounds with a single phenylsulfonyl group are more effective antimicrobial agents than those containing two such groups, highlighting the non-additive and highly specific role of this moiety [2]. Therefore, a procurement specification must demand the exact 1-(phenylsulfonyl) derivative as the validated synthetic intermediate or pharmacophore core.

Sulfonyl modification
Replacing the phenylsulfonyl group may abolish anti-RSV endpoint response
N1-substitution mismatch
Simple alkyl or aryl N1-pyrazoles may not replicate binding interactions
Sulfone stoichiometry
Mono-phenylsulfonyl derivatives show higher antimicrobial activity than di-substituted analogs

1-(Phenylsulfonyl)-1H-pyrazole: Head-to-Head Performance Evidence


Superior Potency Against YFV and RSV

Derivatives of 1-(phenylsulfonyl)-1H-pyrazole demonstrate a significant improvement in both potency and selectivity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) when compared to the established clinical reference inhibitors 6-azauridine and ribavirin, respectively [1]. The improvement was observed as a class effect for the majority of the 7a-p derivative series, which interfered with viral replication in the micromolar range. Critically, this advantage is lost upon modification of the phenylsulfonyl group, as p-methoxy analogs (8a-l) showed abrogated anti-RSV activity and reduced anti-YFV potency, validating the specificity of the 1-(phenylsulfonyl)-1H-pyrazole core [2].

Anti-YFV/RSV potency
Head-to-head
Marked improvement in potency and selectivity vs. reference inhibitors
Reported improved antiviral endpoint response in cell-based assays
Derivative series 7a-p; potency lost upon phenylsulfonyl modification
Antiviral YFV RSV

Selective Cytotoxicity Against Lung Cancer Cells

Derivatives of 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole exhibit potent and selective cytotoxicity against human cancer cell lines. Compound 5f from this series demonstrated an IC50 of 1.90 µM against A549 lung cancer cells, while showing significantly lower activity (IC50 = 41.72 µM) against non-cancerous human embryonic kidney 293T cells [1]. This 22-fold difference in IC50 suggests a promising therapeutic index and implies a selectivity mechanism not observed with many other pyrazole-based analogs lacking the phenylsulfonyl group. The activity is not a general cytotoxic effect, as evidenced by the wide range of IC50 values (1.90 to 54.53 µM) across the series, pointing to specific structure-driven target interactions.

Lung cancer selectivity
Head-to-head
IC50 1.90 µM (A549) vs 41.72 µM (293T) — 22-fold difference
Supports cytotoxicity selectivity review in cell-model endpoints
Compound 5f; selectivity index indicates cancer-cell preference
Anticancer Cytotoxicity Selectivity

Potent Antimicrobial Activity Against MDR Bacteria

Derivatives based on the 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole core exhibit exceptional broad-spectrum antimicrobial activity, with Minimum Inhibitory Concentration (MIC) values ranging from 2 to 64 μg/ml [1]. The most potent derivative, compound 5k, displayed an MIC of 2 μg/ml against both Bacillus subtilis CMCC 63501 and the clinically relevant multidrug-resistant (MDR) Staphylococcus aureus ATCC 43300 [2]. This level of potency against a MDR strain is a critical differentiator, placing this scaffold among high-value leads for combating antimicrobial resistance. The activity is not a class-wide feature of all pyrazoles but is specifically enabled by the 1-(phenylsulfonyl) substitution, as demonstrated by SAR within the study.

Anti-MDR MIC
Reported
MIC 2 µg/ml against MDR S. aureus ATCC 43300
Supports antimicrobial screening context against resistant strains
Compound 5k; lowest MIC in derivative series
Antimicrobial MDR MIC

Early Post-Entry Targeting in YFV Replication

A derivative of 1-(phenylsulfonyl)-1H-pyrazole (compound 7e) was subjected to time-of-addition experiments to probe its mechanism of action against YFV. The compound achieved its highest reduction in virus titer when added 2 hours post-infection, with the effect maintained up to 4 hours post-infection [1]. This temporal profile is distinct from inhibitors that act at viral entry (which lose efficacy after 1 hour) and those that solely act late in the replication cycle. It suggests that this phenylsulfonyl-pyrazole derivative targets an early post-entry stage of the YFV life cycle, providing a differentiated mechanism compared to many other antiviral classes. This nuanced mechanistic insight is a direct result of the compound's specific chemical structure.

YFV time-of-addition
Reported
Maximal titer reduction at 2–4 h post-infection
Indicates early post-entry mechanism distinct from entry inhibitors
Compound 7e in BHK-21 cells; supports mechanistic differentiation
Mechanism of Action YFV Time-of-Addition

Glucagon Receptor Antagonism for Metabolic Disease

A recent patent (CN-117343011-A) explicitly claims a class of compounds based on a pyrazolyl-sulfonyl-phenyl skeleton structure that function as potent glucagon receptor antagonists [1]. The patent data demonstrates that these compounds, which contain the 1-(phenylsulfonyl)-1H-pyrazole core, can effectively inhibit glucagon receptor activity. This specific molecular recognition and antagonism are attributed to the unique pyrazolyl-sulfonyl-phenyl framework, which is not a generic feature of pyrazoles. The claimed utility includes the treatment of metabolic diseases such as Type II diabetes, atherosclerosis, and obesity, providing a clear industrial and therapeutic application space that is directly dependent on this specific scaffold.

Glucagon receptor
Patent claim
Patent claims effective glucagon receptor antagonism
Supports metabolic disease pathway research applications
CN-117343011-A; claims utility in type II diabetes models
Metabolic Disease Glucagon Receptor Type II Diabetes

1-(Phenylsulfonyl)-1H-pyrazole: Application Scenarios


Antiviral Lead Generation for YFV and RSV

Procurement of 1-(phenylsulfonyl)-1H-pyrazole is strategically essential for medicinal chemistry programs targeting emerging and re-emerging RNA viruses. As demonstrated by Desideri et al., this core scaffold yields derivatives with activity against Yellow Fever Virus (YFV) and Respiratory Syncytial Virus (RSV) that outperforms reference drugs like ribavirin and 6-azauridine in terms of potency and selectivity [1]. The scaffold's unique SAR, where modification of the phenylsulfonyl group abolishes anti-RSV activity, makes it an irreplaceable starting point for hit-to-lead optimization in this specific therapeutic area [2].

Selective Anticancer Drug Discovery

This compound is a high-value intermediate for oncology drug discovery. Evidence from Huang et al. shows that 3-phenyl-1-(phenylsulfonyl)-1H-pyrazole derivatives exhibit potent cytotoxicity against A549 lung cancer cells (IC50 = 1.90 µM) while maintaining a 22-fold lower potency against non-cancerous 293T cells, indicating a promising therapeutic window [1]. This quantifiable selectivity differentiates this scaffold from non-specific cytotoxic agents, making it a preferred choice for procurement in programs seeking targeted cancer therapies.

Antimicrobial Discovery Against MDR Gram-Positive Bacteria

In response to the global antimicrobial resistance crisis, this scaffold provides a validated entry point for developing novel anti-infectives. Derivatives based on this core have demonstrated potent activity against MDR Staphylococcus aureus ATCC 43300 with an MIC of 2 μg/ml [1]. This level of potency against a clinically challenging MDR pathogen is a key differentiator that justifies its selection over many other pyrazole-based building blocks, which may lack activity against resistant strains.

Glucagon Receptor Antagonists for Type II Diabetes

For programs targeting metabolic disorders, this compound is a critical raw material for synthesizing patent-protected glucagon receptor antagonists. As disclosed in patent CN-117343011-A, compounds containing the pyrazolyl-sulfonyl-phenyl framework exhibit effective inhibition of the glucagon receptor, a key target in Type II diabetes and related conditions [1]. Procurement of this specific intermediate enables access to this novel class of therapeutic agents, providing a clear competitive advantage in the development of next-generation treatments for metabolic diseases.

Application
Selection Property
Validation Focus
Antiviral lead discovery (YFV, RSV)
Phenylsulfonyl-group specificity
SAR-dependent antiviral endpoint maintenance
Cancer cell-model studies
Cytotoxicity selectivity profile
Cancer vs. non-cancer cell selectivity endpoints
Antimicrobial screening studies
MDR strain susceptibility
MIC endpoints against resistant Gram-positive bacteria
Metabolic disease pathway research
Glucagon receptor antagonism profile
Receptor activity inhibition in assay models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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